VX-984

概要

作用機序

M9831は、DNA修復の非相同末端結合(NHEJ)経路に関与する重要な酵素であるDNA依存性プロテインキナーゼ(DNA-PK)を選択的に阻害することによって、その効果を発揮します . DNA-PKを阻害することにより、M9831はDNA二重鎖切断の発生を増加させ、それによって放射線療法やその他のDNA損傷治療の有効性を高めます .

類似の化合物との比較

類似の化合物

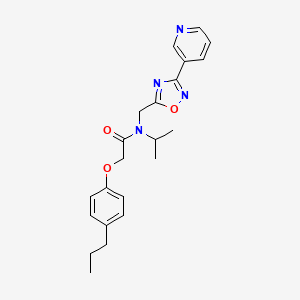

BAY-8400: 標的アルファ療法と組み合わせて相乗的な効果を示す、新しいDNA-PKの選択的阻害剤.

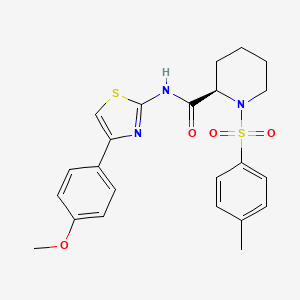

AZD7648: 正確な遺伝子編集を強化し、オフターゲット効果を低減する、もう1つの選択的DNA-PK阻害剤.

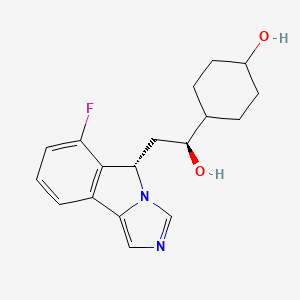

Peposertib(M3814): がん治療の臨床試験を受けているDNA-PK阻害剤.

M9831の独自性

M9831は、血脳関門を通過する能力と、DNA-PKに対する強力な阻害効果があるため、独自性があります。 これは、脳腫瘍や、標的としたDNA修復の阻害を必要とする他の癌に関する研究において特に価値があります .

生化学分析

Biochemical Properties

VX-984 plays a significant role in biochemical reactions, particularly in the repair of DNA DSBs. It interacts with DNA-PK, a critical enzyme in the NHEJ pathway . This compound inhibits DNA-PK, resulting in a concentration-dependent inhibition of radiation-induced DNA-PK phosphorylation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It enhances the radiosensitivity of glioblastoma cells and non-small cell lung cancer (NSCLC) cells . This compound treatment results in a concentration-dependent enhancement of radiosensitivity, as defined by clonogenic analysis .

Molecular Mechanism

The molecular mechanism of this compound is primarily through the inhibition of DNA-PK, thereby affecting the NHEJ pathway . It inhibits the repair of radiation-induced DNA double-strand breaks in cells, suggesting that the radiosensitization induced by this compound is mediated by an inhibition of DNA repair .

Temporal Effects in Laboratory Settings

Over time, this compound shows a consistent ability to inhibit DNA-PK and enhance the radiosensitivity of cancer cells . It has been observed that this compound treatment results in a dose-dependent reduction in the efficiency of NHEJ .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In NSCLC patient-derived xenograft models, this compound significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD) when used in combination .

Metabolic Pathways

This compound is involved in the DNA repair metabolic pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway, and inhibits its function .

Subcellular Localization

Given its role as a DNA-PK inhibitor, it is likely to be found in the nucleus where DNA repair processes occur .

準備方法

合成経路と反応条件

M9831の合成には、重水素などの安定同位体を薬物分子に組み込むことが含まれます。. M9831の具体的な合成経路と反応条件は、企業秘密であり、詳細については公表されていません。

工業生産方法

M9831の工業生産は、通常、高度な化学工学技術を用いた大規模合成によって行われます。 この化合物は、研究の要件に応じて、ミリグラムからグラムまでのさまざまな量で生産されています .

化学反応解析

反応の種類

M9831は、次のようないくつかの種類の化学反応を起こします。

非相同末端結合(NHEJ)の阻害: M9831は、DNA修復機構であるNHEJを効率的に阻害し、DNA二重鎖切断(DSB)を増加させます.

放射線感受性の増強: M9831は癌細胞の放射線感受性を高め、放射線療法に対する感受性を高めます.

一般的な試薬と条件

M9831を含む反応で使用される一般的な試薬には、可溶化のためのジメチルスルホキシド(DMSO)と、最適なpH条件を維持するためのさまざまな緩衝液があります .

生成される主な生成物

M9831を含む反応から生成される主な生成物は、通常、DNA-PKの阻害効果とそれに続くDNA二重鎖切断の増加に関連しています .

科学研究への応用

M9831は、次のような幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

M9831 undergoes several types of chemical reactions, including:

Inhibition of Non-Homologous End Joining (NHEJ): M9831 efficiently inhibits NHEJ, a DNA repair mechanism, and increases DNA double-strand breaks (DSBs).

Enhancement of Radiosensitivity: M9831 enhances the radiosensitivity of cancer cells, making them more susceptible to radiation therapy.

Common Reagents and Conditions

Common reagents used in reactions involving M9831 include dimethyl sulfoxide (DMSO) for solubilization and various buffers for maintaining optimal pH conditions .

Major Products Formed

The major products formed from reactions involving M9831 are typically related to its inhibitory effects on DNA-PK and the subsequent increase in DNA double-strand breaks .

科学的研究の応用

M9831 has a wide range of scientific research applications, including:

Cancer Research: M9831 is used in studies related to glioblastomas and non-small cell lung cancer due to its ability to inhibit DNA-PK and enhance radiosensitivity.

Gene Editing: M9831 has been shown to improve the efficiency and precision of genome editing techniques such as CRISPR/Cas9 by inhibiting DNA-PK.

Drug Development: M9831 is part of ongoing research to develop new therapeutic agents that target DNA repair mechanisms.

類似化合物との比較

Similar Compounds

AZD7648: Another selective DNA-PK inhibitor that enhances precise gene editing and reduces off-target effects.

Peposertib (M3814): A DNA-PK inhibitor undergoing clinical trials for cancer treatment.

Uniqueness of M9831

M9831 is unique due to its ability to cross the blood-brain barrier and its potent inhibitory effects on DNA-PK. This makes it particularly valuable in research related to brain tumors and other cancers that require targeted DNA repair inhibition .

特性

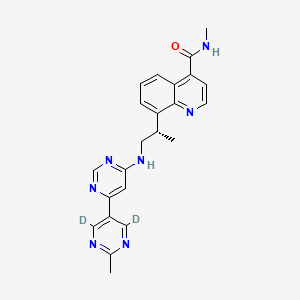

IUPAC Name |

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEACIOGDEQRHFA-KIYKJNLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476074-39-1 | |

| Record name | VX-984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-984 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

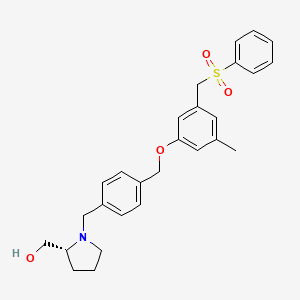

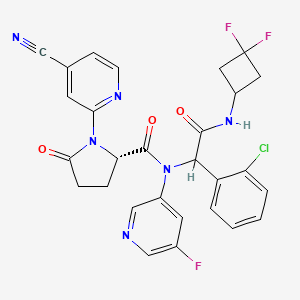

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)